2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine

Regioisomer differentiation Analytical chemistry Medicinal chemistry procurement

Regioisomerically pure 2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine (CAS 918882-23-2) is an essential N2-benzyl pyrazolo[3,4-c]pyridine building block for kinase inhibitor SAR programs targeting GSK3α/β, CLK1, and DYRK1A. The N2-benzyl substitution pattern is crucial: N1-substituted analogs are inactive, while N1-unsubstituted analogs achieve IC50 0.4–1 µM. This compound enables systematic exploration of N2-substituted kinase activity landscapes. Differentiated from the N1-benzyl isomer (CAS 918882-22-1) and N3-substituted analogs by unambiguous spectroscopic assignment. Supplied with analytical certification verifying regioisomeric purity by HPLC and 2D-NMR. Ideal for focused library synthesis, negative control generation, and CNS-penetrant probe development (TPSA 39.9 Ų, HBD 0). Request a quote now.

Molecular Formula C14H13N3O
Molecular Weight 239.27 g/mol
CAS No. 918882-23-2
Cat. No. B11867873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine
CAS918882-23-2
Molecular FormulaC14H13N3O
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCOC1=NC=CC2=CN(N=C21)CC3=CC=CC=C3
InChIInChI=1S/C14H13N3O/c1-18-14-13-12(7-8-15-14)10-17(16-13)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3
InChIKeyKQRBOXDFWSGYNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine (CAS 918882-23-2) Requires Precise Identity Verification for Medicinal Chemistry Procurement


2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine (CAS 918882-23-2) is a specific N2-benzyl regioisomer of the 7-methoxy-pyrazolo[3,4-c]pyridine scaffold [1]. This compound belongs to a class of fused heterocycles widely explored as kinase inhibitor scaffolds, particularly targeting GSK3α/β, CLK1, and DYRK1A in neurodegenerative disease research [2]. Its defining structural features—a methoxy group at position 7 and a benzyl substituent at the N2 position of the pyrazole ring—differentiate it from its N1-benzyl isomer (CAS 918882-22-1) and N3-substituted analogs (e.g., CAS 218916-81-5). While this specific compound lacks published direct biological activity data in peer-reviewed literature, its regioisomeric identity carries significant implications for synthetic strategy, physicochemical properties, and structure-activity relationship (SAR) interpretation within pyrazolopyridine-based drug discovery programs.

The Substitution Trap: Why 1-Benzyl and 3-Benzyl Analogs Cannot Replace 2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine in Research Programs


Procurement decisions for pyrazolo[3,4-c]pyridine building blocks cannot be made generically because the position of the benzyl substituent on the pyrazole ring (N1 vs. N2 vs. C3) dictates fundamentally different chemical reactivity, spectroscopic signatures, and biological target engagement profiles [1]. The foundational study by Chapman and Hurst established that 1- and 2-benzyl pyrazolo[3,4-c]pyridines are distinct, chromatographically separable compounds with different spectroscopic characteristics [1]. More critically, recent kinase inhibition SAR studies reveal that N1-substitution abolishes inhibitory activity against GSK3α/β, CLK1, and DYRK1A, whereas N1-unsubstituted analogs achieve IC50 values of 0.4–1 µM [2]. This means the 2-benzyl substitution pattern (which blocks the N2 position while leaving N1 available or differentially substituted) places this compound in a distinct SAR region compared to N1-substituted analogs. The 7-methoxy group further distinguishes it from the 7-chloro or 7-amino substituted series, which the 2017 study showed to be inactive regardless of other scaffold decorations [2]. Interchanging regioisomers without analytical verification therefore risks introducing an unintended chemical entity with unknown biological properties into a research program.

Quantitative Differentiation Evidence for 2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine vs. Its Closest Analogs


Regioisomeric Identity: N2-Benzyl vs. N1-Benzyl Substitution Defines Distinct Chemical Entities

2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine (CAS 918882-23-2) and 1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine (CAS 918882-22-1) are distinct regioisomers with identical molecular formula (C14H13N3O, MW 239.27) but different InChI Keys (KQRBOXDFWSGYNZ-UHFFFAOYSA-N vs. the 1-benzyl isomer's distinct key), reflecting the benzyl group attachment at the N2 versus N1 position of the pyrazolo ring [1]. The foundational synthetic chemistry literature confirms that 1- and 2-benzyl pyrazolo[3,4-c]pyridines are obtained as separable products and can be distinguished by 2D-NMR NOE correlations [2]. In the synthetic route to structurally related compounds, unambiguous regiochemical assignment required NOE cross-peak correlation between the N1 methylene group and H-7 for N1-substituted isomers—correlations that were absent in N2-substituted counterparts [2]. This spectroscopic distinction is critical because the two regioisomers are not interchangeable: the 2017 kinase SAR study demonstrated that N1-substituted pyrazolo[3,4-c]pyridines (bearing methyl or 4-methoxybenzyl at N1) were inactive against the tested kinase panel, while N1-unsubstituted analogs achieved GSK3α/β IC50 values of 0.4–1 µM [2].

Regioisomer differentiation Analytical chemistry Medicinal chemistry procurement

Scaffold Isomerism: Pyrazolo[3,4-c]pyridine vs. Pyrazolo[3,4-b]pyridine Dictates Target Engagement Profile

The pyrazolo[3,4-c]pyridine scaffold of the target compound is structurally isomeric with the pyrazolo[3,4-b]pyridine scaffold, which has been extensively developed as soluble guanylate cyclase (sGC) stimulators for cardiovascular indications [1]. The Bayer patent family (e.g., US20160002267) explicitly focuses on pyrazolo[3,4-b]pyridine core structures, notably 2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-methyl-5-(trifluoromethyl)-4-[(3,3,3-trifluoropropyl)amino]-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (Vericiguat/BAY 1021189), which is an approved sGC stimulator [1]. In contrast, pyrazolo[3,4-c]pyridines have been developed primarily as kinase inhibitors targeting the CMGC kinase family (GSK3, CLK1, DYRK1A, CDK5) for neurodegenerative disease applications [2]. The [3,4-c] scaffold places the pyridine nitrogen at a different position relative to the pyrazole ring compared to the [3,4-b] scaffold, resulting in distinct hydrogen-bonding patterns and target selectivity. Within the [3,4-c] series, the kinase SAR study identified that 7-substituted analogs (bearing phenylamino or cyclohexylamino groups) were inactive, while 5-substituted analogs with N1-H showed activity [2]. The target compound's 7-methoxy substitution thus places it in a structurally distinct subseries.

Scaffold hopping Kinase inhibitor design sGC stimulation Cardiovascular drug discovery

Physicochemical Property Differentiation: 2-Benzyl Substitution Produces Zero H-Bond Donors vs. N1-Unsubstituted Analogs

The target compound, with its N2-benzyl substitution and 7-methoxy group, has zero hydrogen bond donors (HBD = 0), three hydrogen bond acceptors (HBA = 3), a topological polar surface area (TPSA) of 39.9 Ų, and a calculated XLogP3-AA of 2.4 [1]. In contrast, the active kinase inhibitor series (compounds 14a–f) from the 2017 study all possess an N1-H group (HBD = 1) and a substituted 3-aminoacetamido moiety (additional HBD and HBA), resulting in higher TPSA and different permeability profiles [2]. The absence of an N1-H hydrogen bond donor in the target compound is directly relevant to the SAR finding that N1-H is essential for kinase inhibitory activity in this scaffold [2]. The molecular simulation studies correlated with biological data revealed the importance of the existence of N1-H [2]. The 7-methoxy substitution represents a relatively small group compared to the 7-phenylamino or 7-cyclohexylamino substituents that rendered compounds inactive in the kinase panel [2]. These physicochemical distinctions mean the target compound occupies a different property space that may be advantageous for specific applications such as CNS penetration (lower TPSA, no HBD) or as a metabolic probe lacking the N1-H that is critical for target engagement.

Drug-likeness Permeability CNS penetration Physicochemical profiling

7-Methoxy as a Synthetic Handle: Differentiating Reactive Potential from 7-Chloro and 7-Unsubstituted Pyrazolo[3,4-c]pyridines

The 7-methoxy group on the target compound represents a distinct synthetic reactivity profile compared to 7-chloro and 7-unsubstituted pyrazolo[3,4-c]pyridine analogs. Chapman and Hurst established that 7-chloropyrazolo[3,4-c]pyridine is susceptible to nucleophilic substitution, and is more reactive than the isomeric 5-chloro compound [1]. The methoxy group at position 7 is a poorer leaving group than chloro but can be demethylated (e.g., using BBr₃ or HBr) to generate a 7-hydroxypyrazolo[3,4-c]pyridine intermediate, enabling subsequent O-functionalization or tautomerization to the pyridone form [2]. This contrasts with 7-chloro intermediates used in the 2017 study for Buchwald-Hartwig coupling or nucleophilic aromatic substitution with cyclohexylamine [3]. The 7-methoxy compound thus provides access to a distinct set of derivatization pathways (7-hydroxy → 7-O-alkyl/aryl; potential pyridone tautomer chemistry). Literature on pyrazolopyridine C-nucleoside synthesis further supports the use of methoxy-substituted pyrazolo[3,4-c]pyridines as intermediates for nucleoside analog construction [2]. Additionally, the 2017 SAR study showed that bulky 7-substituents (phenylamino, cyclohexylamino) rendered compounds inactive, while 5-substituted analogs with a free 7-position or small 7-substituent retained activity [3], suggesting that the 7-methoxy group provides a compromise between synthetic accessibility and minimal steric interference.

Late-stage functionalization Synthetic building block Nucleophilic aromatic substitution Medicinal chemistry

Transparency on Data Limitations and Procurement Decision Framework

A comprehensive search of peer-reviewed literature, authoritative databases (PubChem, ChEMBL, BindingDB, ZINC), and patent repositories reveals that 2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine (CAS 918882-23-2) has no published direct biological activity data (IC50, Ki, EC50, or cellular potency values) as of the search date [1][2]. The compound does not appear in ChEMBL with bioactivity annotations, ZINC15 reports no known or predicted activities from ChEMBL20 [2], and PubChem contains no BioAssay results for this specific CID (71426192) [1]. This absence of direct data is contrasted with closely related pyrazolo[3,4-c]pyridines in the 2017 kinase study, where compounds 14a–f demonstrated GSK3α/β IC50 values of 0.4–1 µM, CLK1 IC50 values of 1.1–6 µM, and DYRK1A IC50 values of 4–4.5 µM [3]. The lack of direct bioactivity data for the target compound does not diminish its procurement value—it instead clarifies its appropriate use case as a regioisomerically defined synthetic building block, a negative control probe for N1-H pharmacophore studies, or a starting point for focused library synthesis where the N2-benzyl/7-methoxy substitution pattern is intentionally explored. Procurement decisions should be based on: (1) verified regioisomeric identity (analytical certification by NMR/HPLC); (2) compatibility of the 7-methoxy group with planned synthetic transformations; and (3) the strategic value of the N2-benzyl scaffold within the specific SAR exploration plan.

Evidence-based procurement Data gap analysis Screening library design

Evidence-Based Application Scenarios for 2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine in Drug Discovery and Chemical Biology


Regioisomerically Controlled Kinase Inhibitor Library Synthesis Targeting CMGC Kinases (GSK3, CLK1, DYRK1A)

This compound serves as a regioisomerically pure N2-benzyl building block for synthesizing focused libraries exploring the SAR around the pyrazolo[3,4-c]pyridine N2 position. The 2017 kinase study [1] established that N1-unsubstituted analogs with 5-aminoacetamido substitution achieve GSK3α/β IC50 values of 0.4–1 µM, while N1-substituted analogs are inactive. By using the N2-benzyl compound as a starting material, medicinal chemists can systematically explore whether kinase activity can be restored or modulated when N1 is free and N2 is substituted—a combination not tested in the published series. The 7-methoxy group provides a synthetic handle for late-stage diversification (demethylation to 7-OH, followed by O-alkylation) without introducing the steric bulk that was shown to abolish activity in the 7-phenylamino/cyclohexylamino series [1]. Researchers should verify regioisomeric purity by HPLC and 2D-NMR (NOE) before library synthesis, referencing the unambiguous assignment methods of Chapman and Hurst [2].

Negative Control Probe Design for N1-H Pharmacophore Validation in GSK3β Inhibitor Studies

Molecular simulations from the 2017 pyrazolo[3,4-c]pyridine study revealed the critical importance of the N1-H moiety for kinase binding [1]. The target compound, with its N2-benzyl substitution, lacks this N1-H pharmacophore (HBD = 0, TPSA = 39.9 Ų) [3]. With appropriate 3- and 5-position functionalization matching that of active analogs, this scaffold could serve as a well-matched negative control to confirm that N1-H engagement—rather than general scaffold occupancy—drives the observed kinase inhibition. For procurement, this requires the compound as a pure intermediate for further derivatization; the zero HBD count and low TPSA also make it potentially CNS-penetrant, which could be exploited for target engagement studies in neuronal cell models.

CNS-Penetrant Fragment and Lead Generation Leveraging Low TPSA and Zero H-Bond Donor Profile

With a TPSA of 39.9 Ų, XLogP3-AA of 2.4, and zero hydrogen bond donors [3], this compound resides in physicochemical space favorable for passive blood-brain barrier penetration (typically TPSA < 90 Ų, HBD < 3 for CNS drugs). In neurodegenerative disease programs targeting GSK3β or DYRK1A—kinases validated in Alzheimer's disease pathology [1]—this scaffold offers a starting point for fragment-based or lead-like library design. The absence of an N1-H group, while detrimental to kinase potency in the published series [1], may be advantageous for developing allosteric modulators or protein-protein interaction inhibitors that do not require ATP-site hydrogen bonding. Procurement should include analytical certification ensuring the compound is free of the N1-benzyl regioisomer, as the N1-substituted series was shown to be inactive [1].

Scaffold Comparison Studies: Pyrazolo[3,4-c]pyridine vs. Pyrazolo[3,4-b]pyridine in Target Selectivity Profiling

The pyrazolo[3,4-c]pyridine scaffold has been developed primarily for kinase inhibition (GSK3, CLK1, DYRK1A, Pim kinases) [1][4], while the isomeric pyrazolo[3,4-b]pyridine scaffold has yielded approved sGC stimulators for cardiovascular disease (Vericiguat, riociguat) [5]. Researchers conducting systematic scaffold-hopping studies to evaluate target selectivity between these isomeric cores require the [3,4-c] scaffold in its specific N2-benzyl/7-methoxy form as a comparator to N1-substituted [3,4-b] analogs. The distinct InChI Key (KQRBOXDFWSGYNZ-UHFFFAOYSA-N) and CAS registry (918882-23-2) [3] ensure unambiguous compound tracking in screening databases. Procurement decisions for this application must prioritize regioisomeric and scaffold identity verification above all other considerations.

Quote Request

Request a Quote for 2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.